molecular formula C3H2N2O3 B1500333 1,2,4-Oxadiazole-5-carboxylic acid CAS No. 499770-64-8

1,2,4-Oxadiazole-5-carboxylic acid

Cat. No. B1500333
M. Wt: 114.06 g/mol
InChI Key: DRGTZKJAWRYEDP-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-carboxylic acid is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .


Synthesis Analysis

The synthesis of 1,2,4-Oxadiazole-5-carboxylic acid involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature . Other synthetic strategies involve combinations of nitriles and carboxylic acids to generate various derivatives .


Molecular Structure Analysis

Oxadiazoles, including 1,2,4-Oxadiazole-5-carboxylic acid, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis Techniques

1,2,4-Oxadiazoles, including the 1,2,4-Oxadiazole-5-carboxylic acid variant, can be synthesized efficiently from a variety of carboxylic acids and amidoximes using polymer-supported reagents and microwave heating. This method offers high yields and purity of the product in an expeditious manner (Wang et al., 2005). Additionally, a one-pot synthesis method using potassium carbonate has been described for the condensation of carboxylic acid esters and amidoximes, enabling the synthesis of mono-, bis-, and tris-oxadiazoles (Amarasinghe et al., 2006).

Applications in Medicinal Chemistry

The 1,2,4-oxadiazole ring has been employed in medicinal chemistry as bioisosteric replacements for carboxylic acids. Its applications include forming non-covalent complexes with other molecules, as illustrated by the binding of acidic 3-aryl-1,2,4-oxadiazol-5-ones to an imidazoline base (Reichert et al., 2001). This scaffold is also recognized as a core in designing novel therapeutic agents and high-tech materials. For example, the synthesis of bioactive compounds like pifexole and agonists of free fatty acid receptor 1 (Tolmachev et al., 2016).

Synthesis of Pharmaceutically Important Compounds

1,2,4-Oxadiazoles have been utilized in the synthesis of various pharmaceutically significant compounds. An efficient one-pot protocol has been developed for the synthesis of these compounds via the reaction of amidoximes with dicarboxylic acid anhydrides, which is crucial for potential industrial applications (Tarasenko et al., 2017).

Biological Activities

1,2,4-Oxadiazole derivatives have been studied for their biological activities. For instance, certain derivatives synthesized from 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were evaluated for biological activity, showcasing the potential of these compounds in various biological applications (Rao et al., 2019).

Antihypertensive Activity

Some 1,2,4-oxadiazole derivatives, like 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, have demonstrated antihypertensive activity in animal models, indicating their potential therapeutic applications (Santilli & Morris, 1979).

Safety And Hazards

1,2,4-Oxadiazole-5-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn .

Future Directions

Oxadiazoles, including 1,2,4-Oxadiazole-5-carboxylic acid, have established their potential for a wide range of applications . They have been successfully utilized in various fields and have shown promising results in medicinal applications such as anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . The current research trends suggest further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGTZKJAWRYEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663124
Record name 1,2,4-Oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Oxadiazole-5-carboxylic acid

CAS RN

499770-64-8
Record name 1,2,4-Oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Oxadiazole-5-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
1,2,4-Oxadiazole-5-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
1,2,4-Oxadiazole-5-carboxylic acid
Reactant of Route 6
1,2,4-Oxadiazole-5-carboxylic acid

Citations

For This Compound
25
Citations
AA Santilli, RL Morris - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
Several new 3‐arylsulfonylmethyl‐1,2,4‐oxadiazole‐5‐carboxylic acid derivatives have been synthesized. A typical example, 3‐[(4‐chlorophenylsulfonyl)methyl]‐1,2,4‐oxadiazole‐5‐…
Number of citations: 27 onlinelibrary.wiley.com
JM Santos-Filho, JG de Lima, L Leite… - Heterocyclic …, 2005 - degruyter.com
A series of 1, 2, 4-oxadiazole combined with carbohydrazides residues, designed as possible bioactive compounds, was obtained in an attempt to analyse the effects of this molecular …
Number of citations: 6 www.degruyter.com
K Bethge, HH Pertz, K Rehse - Archiv der Pharmazie: An …, 2005 - Wiley Online Library
Ten new 1, 2, 4‐oxadiazole‐ and six new 1, 3, 4‐oxadiazole‐carboxamides containing different lipophilic moieties (ie 4‐biphenyl‐, 1‐naphthyl, phenylpropyl‐ and n‐hexyl substituents) …
Number of citations: 46 onlinelibrary.wiley.com
AK Kumar, DM Lokeshwari, G Pavithra… - Research Journal of …, 2012 - researchgate.net
Drug discovery and development is a multidisciplinary, creative, innovative and highly regulated process. Finding a successful lead has been a great challenge in pharmaceutical …
Number of citations: 19 www.researchgate.net
LFCC Leite, MN Ramos, JBP da Silva, ALP Miranda… - Il Farmaco, 1999 - Elsevier
This paper describes recent results of a research program aimed at the synthesis and pharmacological evaluation of new heterocyclic N-acylhydrazone (NAH) compounds, belonging to …
Number of citations: 57 www.sciencedirect.com
S Kurma, SK Nukala, NS Thirukovela… - Polycyclic Aromatic …, 2023 - Taylor & Francis
The synthesis of some new quinoxaline-1,2,4-oxadiazole-amide conjugates (6a–n) was described, and their structures were determined using 1 HNMR, 13 CNMR, and mass spectral …
Number of citations: 2 www.tandfonline.com
G Kumar, G Singh - Sensor Letters, 2016 - ingentaconnect.com
A chemically modified carbon paste sensor based on 3-(5-bromo-pyridin-3-yl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (PAE) as an ionophore, has been constructed and used for …
Number of citations: 0 www.ingentaconnect.com
K Goldberg, S Groombridge, J Hudson, AG Leach… - …, 2012 - pubs.rsc.org
Two series of amino-substituted 1,2,4- and 1,3,4-oxadiazole matched compounds were evaluated and found to have significant differences in their various physical and pharmaceutical …
Number of citations: 36 pubs.rsc.org
SV Bayikov, ER Kofanov, VV Sosnina… - … . Seriya Khimiya i …, 2012 - search.ebscohost.com
The oxidation of 3-aryl-5-methyl-1, 2, 4-oxadiazoles was considered. The reaction products were aromatic carboxylic acids and 3-aryl-1, 2, 4-oxadiazole-5-(4H)-ones. The methyl group …
Number of citations: 2 search.ebscohost.com
BFD Gatphoh, NN Aggarwal, MV Kumar… - Trends in …, 2021 - tis.wu.ac.th
The title compounds 1, 3, 4-oxadiazole derivatives (C1-5) were synthesized by the cyclization of 4-hydroxy benzhydrazide (1) with various substituted aromatic aldehydes (2) in the …
Number of citations: 2 tis.wu.ac.th

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